molecular formula C9H7N B14041424 7-Deuterioquinoline

7-Deuterioquinoline

Cat. No.: B14041424
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-7-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, slightly soluble in cold water but readily soluble in hot water and most organic solvents . Quinoline-7-D, like other quinoline derivatives, is known for its broad spectrum of bioactivity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-7-D can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of quinoline derivatives often involves the Skraup synthesis due to its high yield and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Quinoline-7-D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 5-nitroquinoline and 8-nitroquinoline.

    Bromination: 5-bromoquinoline and 8-bromoquinoline.

    Oxidation: Quinoline N-oxide.

    Reduction: Dihydroquinoline

Comparison with Similar Compounds

Quinoline-7-D can be compared with other quinoline derivatives such as:

Uniqueness

Quinoline-7-D is unique due to its specific substitution pattern, which can influence its bioactivity and selectivity towards different molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

7-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i2D

InChI Key

SMWDFEZZVXVKRB-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C2C=CC=NC2=C1

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

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